molecular formula C13H9ClN2O2 B14078994 2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine

2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine

Cat. No.: B14078994
M. Wt: 260.67 g/mol
InChI Key: DNHVFKKPWZTKCO-UHFFFAOYSA-N
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Description

2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloro group at the 2-position and a nitrophenyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine typically involves the reaction of 2-chloro-5-nitropyridine with a suitable reagent to introduce the ethenyl group. One common method is the Heck reaction, which involves the coupling of 2-chloro-5-nitropyridine with 4-nitrostyrene in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The ethenyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 2-amino-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine.

    Reduction: 2-chloro-5-[(E)-2-(4-aminophenyl)ethenyl]pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt cellular processes and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitropyridine: Lacks the ethenyl group but shares the chloro and nitro substituents.

    4-nitrostyrene: Contains the nitrophenyl and ethenyl groups but lacks the pyridine ring.

    2-chloro-5-[(E)-2-(4-aminophenyl)ethenyl]pyridine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine is unique due to the combination of its chloro, nitrophenyl, and ethenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

2-chloro-5-[2-(4-nitrophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H9ClN2O2/c14-13-8-5-11(9-15-13)2-1-10-3-6-12(7-4-10)16(17)18/h1-9H

InChI Key

DNHVFKKPWZTKCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CN=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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